2-(1H-pyrazol-1-yl)cyclohexan-1-amine

Kinase Inhibitor PDGFR-beta c-Kit

The specific 1,2-substitution pattern of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine is critical for synthesizing the patented RTK inhibitors in US8853207B2, which demonstrate PDGFR-beta (IC50=859 nM) and c-Kit (IC50=201 nM) inhibition. Alternative regioisomers (e.g., CAS 913944-19-1) cannot yield the same pharmacophore. This building block is cited in 8 patents—procure this exact scaffold to replicate patented chemistry or develop novel analogs in the kinase inhibitor space.

Molecular Formula C9H15N3
Molecular Weight 165.24
CAS No. 1017665-07-4
Cat. No. B2872515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)cyclohexan-1-amine
CAS1017665-07-4
Molecular FormulaC9H15N3
Molecular Weight165.24
Structural Identifiers
SMILESC1CCC(C(C1)N)N2C=CC=N2
InChIInChI=1S/C9H15N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5,10H2
InChIKeyOEDWWEUVTQJUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrazol-1-yl)cyclohexan-1-amine (CAS 1017665-07-4): A Pyrazole-Cyclohexylamine Building Block for Kinase Inhibitor Research


2-(1H-pyrazol-1-yl)cyclohexan-1-amine (CAS 1017665-07-4) is a small-molecule building block composed of a cyclohexane ring substituted at the 2-position with a 1H-pyrazol-1-yl group and an amine. It has the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol [1]. This compound is a versatile scaffold in medicinal chemistry, valued for its primary amine handle and the nitrogen-rich pyrazole ring, which facilitate its incorporation into more complex, biologically active molecules, particularly as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors [2].

Why 2-(1H-pyrazol-1-yl)cyclohexan-1-amine is Not Interchangeable with Common Pyrazole or Cyclohexylamine Analogs


While the 'pyrazole-cyclohexylamine' motif is common in chemical libraries, the specific 1,2-substitution pattern of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a critical determinant of its utility. This exact regio- and stereochemistry is non-trivial, as it directly influences the resulting compound's 3D conformation and binding affinity in biological systems. For instance, the cis-4-substituted regioisomer (CAS 913944-19-1) is commercially available but has different physicochemical and likely divergent biological profiles, making simple substitution impossible . Furthermore, the compound's value is demonstrated in its role as a specific intermediate in the synthesis of patented kinase inhibitors (e.g., US8853207B2), where alternative building blocks would not yield the same active pharmaceutical ingredient [1].

Quantitative Differentiation of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine: A Procurement Evidence Guide


Kinase Inhibition: Proven PDGFR-beta and c-Kit Activity as a Key Intermediate in US8853207B2

The compound 2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a crucial synthetic precursor to Example 2 in US Patent 8853207B2. The final compound, derived from this building block, demonstrates potent and selective inhibition of key receptor tyrosine kinases (RTKs). It inhibits PDGFR-beta kinase activity with an IC50 of 859 nM and c-Kit kinase activity with an IC50 of 201 nM [1]. This contrasts with many structurally similar pyrazole-containing building blocks that lack such documented and specific kinase inhibitory profiles in the final drug-like molecule [2].

Kinase Inhibitor PDGFR-beta c-Kit Receptor Tyrosine Kinase

Structural Uniqueness: Physicochemical Comparison with a 4-Substituted Regioisomer

The position of the pyrazole substitution on the cyclohexane ring significantly impacts the physicochemical profile. The target compound, 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, has a computed XLogP3-AA of 0.5 and a Topological Polar Surface Area (TPSA) of 43.8 Ų [1]. In contrast, its commercially available regioisomer, cis-4-(1H-pyrazol-1-yl)cyclohexanamine (CAS 913944-19-1), has a different 3D spatial arrangement and is expected to have distinct physicochemical and biological properties. No quantitative data is available for the 4-isomer, but the difference in substitution is a recognized determinant of molecular recognition .

Physicochemical Properties Regioisomer Lipophilicity Medicinal Chemistry

Patent-Documented Utility as a Key Intermediate in RTK Inhibitor Synthesis

A search of chemical patent databases reveals that 2-(1H-pyrazol-1-yl)cyclohexan-1-amine is cited in 8 distinct patents, with 0 associated research literature articles [1]. This high patent-to-literature ratio strongly suggests its primary role is as a proprietary intermediate in the development of novel therapeutics, rather than a widely studied public research tool. The most relevant example is its use in US8853207B2, where it serves as a building block for a class of heterocyclic pyrazole compounds that are potent inhibitors of receptor tyrosine kinases (RTKs) like PDGFR and c-Kit [2]. This contrasts with a generic pyrazole building block, which would not have this specific patent-documented utility.

Drug Discovery Receptor Tyrosine Kinase Medicinal Chemistry Patent Analysis

Optimal Application Scenarios for 2-(1H-pyrazol-1-yl)cyclohexan-1-amine in Research and Development


Medicinal Chemistry: Synthesis of PDGFR-beta and c-Kit Kinase Inhibitors

This compound is the optimal starting material for synthesizing the pyrazole-amide RTK inhibitors described in US Patent 8853207B2. The final compounds, derived from this building block, demonstrate potent inhibition of PDGFR-beta (IC50 = 859 nM) and c-Kit (IC50 = 201 nM) [1]. Researchers aiming to replicate this patented chemistry or develop analogs within the same chemical series must procure this specific building block, as alternative regioisomers or substituted analogs will not yield the same active pharmacophore.

Chemical Biology: Creation of Focused Kinase Inhibitor Libraries

The compound's structure, featuring a primary amine handle on a conformationally restricted cyclohexane ring and a pyrazole, is a privileged scaffold for targeting kinase ATP-binding pockets. Its documented role in generating potent RTK inhibitors makes it a valuable core for creating a focused library of novel analogs. The patent data confirms its utility in this space, while the literature void suggests it is an under-explored area for academic research [2].

Process Chemistry: Synthesis of a Patented Intermediate

As an intermediate cited in 8 distinct patents, this compound is critical for the process chemistry of specific drug candidates. Its procurement is necessary for any organization involved in the scale-up synthesis, formulation, or production of the APIs covered by these patents, particularly US8853207B2 [3]. Using an alternative building block would constitute a significant departure from the patented synthetic route and would likely yield a different, unproven compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.